Boswellic acid, keto-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of keto-boswellic acids typically involves the extraction of the resin from Boswellia species, followed by purification and chemical modification . The resin is subjected to various extraction techniques, such as solvent extraction, to isolate the boswellic acids. The keto group is introduced through oxidation reactions using specific reagents and conditions .
Industrial Production Methods: Industrial production of keto-boswellic acids involves large-scale extraction and purification processes. The resin is collected from Boswellia trees and processed using solvents like ethanol or methanol to extract the boswellic acids . Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), are employed to purify the compounds .
Chemical Reactions Analysis
Types of Reactions: Keto-boswellic acids undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of keto-boswellic acids include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired modifications .
Major Products Formed: The major products formed from the reactions of keto-boswellic acids include various derivatives with enhanced anti-inflammatory and antitumor properties . These derivatives are often more potent and have improved pharmacokinetic profiles compared to the parent compound .
Scientific Research Applications
Keto-boswellic acids have a wide range of scientific research applications. In chemistry, they are used as starting materials for synthesizing novel compounds with potential therapeutic benefits . In biology, they are studied for their role in modulating cellular pathways and gene expression . In medicine, keto-boswellic acids are being investigated for their anti-inflammatory, anticancer, and neuroprotective effects . Additionally, they have applications in the pharmaceutical industry for developing new drugs and formulations .
Mechanism of Action
The mechanism of action of keto-boswellic acids involves the inhibition of key enzymes and signaling pathways involved in inflammation and cancer . These compounds inhibit the activity of 5-lipoxygenase, an enzyme responsible for the production of inflammatory mediators . They also modulate the expression of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune responses and cell survival . By targeting these molecular pathways, keto-boswellic acids exert their anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Keto-boswellic acids are unique compared to other similar compounds due to their specific structural features and biological activities . Similar compounds include alpha-boswellic acid, beta-boswellic acid, and acetyl-keto-beta-boswellic acid . While these compounds share some common properties, keto-boswellic acids have distinct advantages, such as higher potency and selectivity for certain molecular targets .
Properties
Molecular Formula |
C54H85NaO27S |
---|---|
Molecular Weight |
1221.3 g/mol |
IUPAC Name |
sodium;[5-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-[[6-(5,5-dimethyloxolan-2-yl)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxyoxan-3-yl] sulfate |
InChI |
InChI=1S/C54H86O27S.Na/c1-22-39(76-45-38(64)41(33(59)26(20-56)74-45)77-44-37(63)40(70-9)32(58)25(19-55)73-44)35(61)36(62)43(72-22)78-42-34(60)27(81-82(67,68)69)21-71-46(42)75-30-13-15-50(6)24-18-29(57)54-47(65)80-52(8,31-12-14-48(2,3)79-31)53(54,66)17-16-51(54,7)23(24)10-11-28(50)49(30,4)5;/h18,22-23,25-46,55-64,66H,10-17,19-21H2,1-9H3,(H,67,68,69);/q;+1/p-1 |
InChI Key |
KXDQPKMJSMCBEY-UHFFFAOYSA-M |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CC(C67C5(CCC6(C(OC7=O)(C)C8CCC(O8)(C)C)O)C)O)C)OS(=O)(=O)[O-])O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)CO)O)OC)O)O.[Na+] |
Origin of Product |
United States |
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